4',5'-DINITROFLUORESCEIN
Description
Contextualization of Fluorescein (B123965) Derivative Research
Historical Trajectories and Milestones in Xanthene Dye Chemistry
Xanthene dyes, which form the structural core of fluorescein, have a rich history dating back to 1871. britannica.comresearchgate.netbiotium.com The German chemist Adolf von Baeyer first synthesized fluorescein by heating phthalic anhydride (B1165640) and resorcinol. britannica.combiotium.com This discovery marked a significant milestone in synthetic dye chemistry, opening the door to a new class of compounds with brilliant hues and, notably, fluorescent properties. britannica.comresearchgate.net Fluorescein itself, with its intense yellow-green fluorescence, became a foundational molecule for the development of numerous derivatives. biotium.com
Over the decades, research into xanthene dyes has expanded significantly. researchgate.net These dyes, characterized by the dibenzo-γ-pyran nucleus, are prized for their vibrant colors ranging from greenish-yellow to purple. researchgate.net Their applications have been diverse, including use as colorants for textiles, paper, and inks, as well as in more specialized fields like biology and medicine as stains and biomarkers. researchgate.net The development of fluorescein derivatives has been a key area of focus, with modifications to the core structure leading to compounds with tailored properties for specific applications. acs.orgunesp.briscientific.org
Strategic Significance of Nitro-Substitution for Molecular Functionality
The introduction of nitro (NO₂) groups into organic molecules, a process known as nitro-substitution, is a strategic approach to modifying their electronic and photophysical properties. Nitro groups are strongly electron-withdrawing, a characteristic that can significantly influence the behavior of a molecule. springernature.comrsc.orgresearchgate.net This electron-withdrawing nature is desirable in the design of electron-deficient molecules, which have applications in areas like light-sensitizing materials. springernature.com
However, the presence of nitro groups often leads to the quenching of fluorescence. springernature.comnih.govrsc.org This is because nitro groups can introduce pathways for efficient intersystem crossing, a process that diverts energy from fluorescence. nih.gov Despite this general tendency, the strategic placement of nitro groups, sometimes in combination with electron-donating groups, can lead to fluorescent nitro-aromatic compounds with unique properties. researchgate.netnih.gov In the context of fluorescein, nitro-substitution has been explored to create derivatives with altered acidity and spectral properties, making them suitable for applications such as pH indicators. mdpi.comresearchgate.net The synthesis of nitro-substituted fluoresceins, including 4',5'-dinitrofluorescein, represents a targeted effort to harness the electronic effects of the nitro group to create new functional dyes.
Scholarly Review of Existing Research on this compound
Critical Assessment of Prior Investigations and Methodologies
Research on this compound has primarily focused on its synthesis and its behavior as a pH indicator. The synthesis of this compound and its derivatives has been achieved through various standard reactions. mdpi.comlsu.edu For instance, one method involves the reduction of this compound to produce the corresponding diamine fluorescein. lsu.edu The synthesis of related compounds, such as 5-bromo-4',5'-dinitrofluorescein, has also been reported. mdpi.com
Spectrophotometric studies have been crucial in characterizing the protolytic equilibria of this compound in different environments, such as micellar solutions. mdpi.com These studies have revealed that the presence of nitro groups can lead to unusual properties, including the formation of lactone structures in the dianionic form, which is not typical for other fluorescein dyes. researchgate.netresearchgate.net The acidity of nitrofluoresceins has also been a subject of investigation, with studies showing them to be relatively strong acids. researchgate.netresearchgate.net
Identification of Research Gaps and Unexplored Avenues
While the synthesis and basic pH-indicating properties of this compound have been established, there are several areas that remain underexplored. A comprehensive investigation into its photophysical properties, including fluorescence quantum yields and lifetimes in a variety of solvents, is still needed to fully understand its potential as a fluorescent probe.
Furthermore, the exploration of this compound as a precursor for other functional dyes is an area with significant potential. The nitro groups can be chemically modified, for example, through reduction to amino groups, opening up possibilities for creating a wider range of derivatives with diverse functionalities. lsu.edu The application of this compound and its derivatives in areas beyond simple pH indication, such as in sensing specific analytes or in biological imaging, remains a largely unexplored frontier. A more in-depth study of its interaction with different chemical and biological species could reveal novel applications.
Research Objectives and Scope for Comprehensive Inquiry
Building upon the existing knowledge base, a comprehensive inquiry into this compound should aim to:
Systematically characterize its photophysical properties: This would involve detailed spectroscopic analysis to determine absorption and emission spectra, fluorescence quantum yields, and lifetimes in a range of solvents with varying polarities.
Explore its potential as a versatile chemical sensor: Investigations should extend beyond pH to assess its responsiveness to other ions and small molecules.
Synthesize and evaluate a library of derivatives: By chemically modifying the nitro groups, a range of new compounds could be created and their properties systematically evaluated to establish structure-property relationships.
Investigate its utility in biological systems: This could involve studying its cell permeability, cytotoxicity, and potential for use as a targeted fluorescent probe in cellular imaging.
By addressing these objectives, a more complete understanding of this compound can be achieved, paving the way for its application in advanced chemical and biological sciences.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 24545-86-6 | chemicalbook.comglpbio.com |
| Molecular Formula | C₂₀H₁₀N₂O₉ | |
| Boiling Point | 654.2±55.0 °C (Predicted) | chemicalbook.com |
| Density | 1.83±0.1 g/cm³ (Predicted) | chemicalbook.com |
| pKa | 7.26±0.20 (Predicted) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3',6'-dihydroxy-4',5'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O9/c23-13-7-5-11-17(15(13)21(26)27)30-18-12(6-8-14(24)16(18)22(28)29)20(11)10-4-2-1-3-9(10)19(25)31-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCIBGACBRAXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)[N+](=O)[O-])OC5=C3C=CC(=C5[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179288 | |
| Record name | CI 45396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24545-86-6 | |
| Record name | 3′,6′-Dihydroxy-4′,5′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24545-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | CI 45396 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024545866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI 45396 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',6'-dihydroxy-4',5'-dinitrospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.083 | |
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| Record name | 4',5'-DINITROFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43N83DU7RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 ,5 Dinitrofluorescein
De Novo Synthetic Strategies for 4',5'-DINITROFLUORESCEIN
The creation of this compound from foundational molecules involves precise and controlled chemical reactions to ensure the correct placement of the nitro groups on the fluorescein (B123965) backbone.
Regioselective Nitration Protocols (e.g., Aromatic Electrophilic Substitution)
The primary method for introducing nitro groups onto the fluorescein structure is through electrophilic aromatic substitution, specifically nitration. This process typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The conditions of the reaction, including temperature and the concentration of the reagents, are carefully controlled to favor the formation of the desired 4',5'-dinitro isomer.
For instance, the nitration of 5-bromofluorescein diacetate can be achieved by dissolving it in sulfuric acid at a low temperature (e.g., -5 °C) and then adding nitric acid. mdpi.com The mixture is stirred for a short period to allow the reaction to proceed before being quenched in cold water. mdpi.com This method highlights a common strategy where the fluorescein molecule is first acetylated to protect the hydroxyl groups, thus directing the nitration to the desired positions on the xanthene ring.
The regioselectivity of the nitration, which is the preferential substitution at the 4' and 5' positions, is a critical aspect of the synthesis. While the precise mechanisms governing this selectivity can be complex, they are influenced by the electronic properties of the fluorescein core and the reaction conditions. Researchers have explored various nitration methods to optimize the yield and purity of the this compound product. scirp.orgthieme-connect.comresearchgate.net
Controlled Synthesis of Specific Isomers
The controlled synthesis of specific isomers of dinitrofluorescein (B1180472) is crucial for applications where a particular substitution pattern is required. Achieving this control often involves multi-step synthetic routes and the use of protecting groups to block certain positions on the fluorescein molecule from reacting.
While the direct nitration of fluorescein can lead to a mixture of isomers, strategic modifications to the starting material can guide the nitration to the desired 4' and 5' positions. The synthesis of specific isomers is an area of ongoing research, with the goal of developing more efficient and selective methods. rsc.orgnih.govmdpi.com The ability to produce a single, pure isomer is highly valuable for ensuring the consistent and predictable performance of the final product in its intended application.
Synthetic Transformations of this compound Nitro Groups
The nitro groups of this compound are versatile functional groups that can be chemically transformed into other functionalities, significantly expanding the utility of the fluorescein scaffold.
Reductive Amination for the Synthesis of 4',5'-Diaminofluorescein (DAF-2) and Related Analogues
A key transformation of this compound is the reduction of its nitro groups to amino groups, yielding 4',5'-diaminofluorescein (DAF-2). lsu.edu DAF-2 is a well-known fluorescent probe for the detection of nitric oxide (NO). sigmaaldrich.comnih.govnih.gov
The reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or by using reducing agents like tin(II) chloride (SnCl2) in ethanol (B145695). mdpi.commasterorganicchemistry.comcommonorganicchemistry.comwikipedia.org For example, refluxing a solution of 5-bromo-4',5'-dinitrofluorescein with tin chloride in ethanol effectively reduces the nitro groups to amines. mdpi.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Notes |
|---|---|---|
| Palladium on Carbon (Pd/C) with H₂ | Catalytic hydrogenation | A common and effective method. mdpi.comcommonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | In ethanol, often with reflux | A mild method suitable for various substrates. mdpi.comcommonorganicchemistry.com |
| Iron (Fe) in Acid | Acidic conditions (e.g., acetic acid) | A classic and cost-effective method. masterorganicchemistry.com |
Mechanistic Considerations of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The reaction can occur via a radical mechanism or through successive two-electron transfers. nih.gov In the two-electron pathway, the nitro group is first reduced to a nitroso group, which is then rapidly reduced to a hydroxylamino group. nih.gov The hydroxylamino intermediate is then further reduced to the final amino group. nih.gov
The specific mechanism can depend on the reducing agent and the reaction conditions. Understanding these mechanistic details is important for controlling the reaction and avoiding the formation of undesired byproducts, such as azo compounds which can arise from the reaction of nitroso and hydroxylamino intermediates. masterorganicchemistry.com
Subsequent Derivatization of Amino-Fluorescein Intermediates (e.g., Alkylation)
The amino groups of 4',5'-diaminofluorescein and its analogs are nucleophilic and can be readily derivatized to create a wide range of new fluorescent probes with tailored properties. researchgate.netwho.intnih.gov A common derivatization is alkylation. For instance, the reductive amination of 5-bromo-4',5'-diaminofluorescein with formaldehyde (B43269) leads to the formation of 5-bromo-4',5'-bis(dimethylamino)fluorescein. mdpi.com
Other derivatization strategies include acylation and reaction with various electrophiles to attach different functional groups. thermofisher.com This allows for the fine-tuning of the spectral properties, solubility, and targeting capabilities of the fluorescein-based probes. The ability to perform these subsequent modifications is a key advantage of using this compound as a synthetic platform.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 4',5'-Diaminofluorescein | DAF-2 |
| 5-Bromofluorescein diacetate | |
| 5-Bromo-4',5'-dinitrofluorescein | BDNF |
| 5-Bromo-4',5'-diaminofluorescein | BDAF |
| 5-Bromo-4',5'-bis(dimethylamino)fluorescein | BBDMAF |
| Nitric Acid | |
| Sulfuric Acid | |
| Palladium on Carbon | Pd/C |
| Tin(II) Chloride | SnCl₂ |
Exploration of Alternative Nitro Group Conversions
The primary transformation of the nitro groups on this compound is their reduction to the corresponding amines, yielding 4',5'-diaminofluorescein (DAF). nih.govnih.gov This conversion is fundamental as DAF is a widely used fluorescent indicator for detecting nitric oxide (NO) and related reactive nitrogen species. nih.govnih.gov In the presence of oxygen and NO, DAF is nitrosated to form the highly fluorescent DAF-2 triazole (DAF-2T). nih.gov
The reduction of the dinitro compound to the diamino derivative is typically achieved using a reducing agent like tin(II) chloride in ethanol under reflux. mdpi.com For instance, in the synthesis of a related bromo-derivative, 5-bromo-4′,5′-dinitrofluorescein (BDNF) was converted to 5-bromo-4′,5′-diaminofluorescein (BDAF) by refluxing with tin(II) chloride in ethanol for 6 hours. mdpi.com Catalytic hydrogenation with palladium on carbon is another effective method for this reduction. mdpi.com
Beyond the simple reduction to primary amines, these amino groups can be further functionalized. For example, reductive amination with formaldehyde can convert the diaminofluorescein derivative into a bis(dimethylamino)fluorescein analog. mdpi.com This subsequent modification highlights that the initial nitro-to-amino conversion is often a gateway to more complex derivatives with tailored properties. mdpi.com
It is important to note that the reactivity of 4,5-diaminofluorescein (B163784) is not entirely specific to nitric oxide; it can also react with dehydroascorbic acid and ascorbic acid to produce fluorescent products, which can be a source of interference in certain biological assays. nih.gov
Tailored Functionalization of the this compound Scaffold
Functionalization beyond the nitro groups allows for the fine-tuning of the molecule's properties and the introduction of new functionalities for advanced applications.
Introducing halogens onto the fluorescein core provides a chemical handle for further modifications, particularly through cross-coupling reactions. The synthesis of 5-bromo-4',5'-dinitrofluorescein (BDNF) demonstrates the feasibility of halogenating the dinitrofluorescein scaffold. mdpi.com
The synthesis starts with 5-bromofluorescein diacetate. mdpi.com This precursor is dissolved in sulfuric acid at a low temperature (-5 °C), followed by the addition of nitric acid to introduce the two nitro groups onto the phthalic acid residue. mdpi.com The reaction mixture is then quenched in cold water and the product is extracted. mdpi.com This procedure yields 5-bromo-4′,5′-dinitrofluorescein, a key intermediate that combines the dinitro functionality with a reactive bromine atom. mdpi.comnih.gov The presence of nitro groups on the xanthene moiety is known to stabilize the colorless lactone form of fluorescein derivatives. researchgate.netresearchgate.net
| Reaction Step | Reagents and Conditions | Product | Reference |
| Nitration | 5-bromofluorescein diacetate, Sulfuric acid, Nitric acid, -5 °C, 20 min | 5-Bromo-4',5'-dinitrofluorescein (BDNF) | mdpi.com |
This table summarizes the synthesis of 5-Bromo-4',5'-dinitrofluorescein.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. acs.orgwikipedia.org These reactions, including the Suzuki and Sonogashira couplings, have been successfully applied to functionalized fluorescein derivatives, demonstrating their potential applicability to the this compound scaffold. mdpi.comnih.gov
While direct cross-coupling on this compound is not extensively documented, studies on related halogenated derivatives showcase the utility of this approach. For example, 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), which is synthesized from 5-bromo-4',5'-dinitrofluorescein, readily undergoes Suzuki and Sonogashira reactions. mdpi.comnih.gov The bromine atom at the 5-position serves as the coupling site. mdpi.com Successful couplings have been achieved with phenylboronic acid (Suzuki reaction) and phenylacetylene (B144264) (Sonogashira reaction), yielding the corresponding phenyl- and phenylethynyl-substituted fluorescein dyes. mdpi.comresearchgate.net
The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of a base to couple a terminal alkyne with an aryl halide. wikipedia.org The Suzuki reaction couples an organoboron compound with an aryl halide, also catalyzed by a palladium complex. nanochemres.orgrsc.org The development of these reactions for fluorescein derivatives opens up pathways to a vast array of novel structures with potentially unique photophysical properties. nih.govresearchgate.netacs.org The site-selectivity of these reactions can be very high, allowing for precise modification of the molecular structure. nih.gov
| Coupling Reaction | Substrate | Coupling Partner | Key Reagents | Product | Reference |
| Suzuki | 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 5-Phenyl-4′,5′-bis(dimethylamino)fluorescein | mdpi.com |
| Sonogashira | 5-Bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, DMF | 5-(Phenylethynyl)-4′,5′-bis(dimethylamino)fluorescein | mdpi.com |
This table illustrates Palladium-Catalyzed Cross-Coupling Reactions on a derivative of 5-bromo-4',5'-dinitrofluorescein.
For applications in biological imaging and diagnostics, this compound can be functionalized with linkers and reactive groups for covalent attachment to biomolecules. nih.govbiosyn.compolymerfactory.com A common strategy involves activating the carboxylic acid group on the phthalic moiety.
One of the most prevalent methods is the formation of an N-hydroxysuccinimide (NHS) ester. glenresearch.com The resulting this compound succinimidyl ester is a reactive compound that readily couples with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. glenresearch.comgoogleapis.comgoogleapis.com This chemistry is a cornerstone of bioconjugation. symeres.com The synthesis of the NHS ester typically involves reacting the parent carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net
These activated derivatives, such as this compound carboxylic acid, succinimidyl ester, enable the use of the dinitrofluorescein moiety as a quenching agent in fluorescence resonance energy transfer (FRET) probes or as a building block for more complex molecular probes. acs.orggoogleapis.comgoogleapis.com
Optimization of Synthetic Pathways and Process Intensification
The efficient synthesis of this compound and its derivatives is essential for their practical use. Optimization focuses on maximizing product yield while minimizing the formation of impurities and side products.
The synthesis of this compound via the nitration of fluorescein can lead to a mixture of products, including isomers and over-nitrated species. The control of reaction conditions such as temperature, reaction time, and the concentration of the nitrating agent is critical. mdpi.com In complex syntheses, even established procedures can be capricious, with yields dropping significantly upon scale-up. mdpi.com
Strategies for yield enhancement and side-product minimization include:
Careful Control of Reaction Parameters: Maintaining optimal temperature and reagent stoichiometry is crucial. For example, the nitration of 5-bromofluorescein diacetate is conducted at -5 °C to control the reaction's exothermicity and selectivity. mdpi.com
Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities that might interfere with subsequent steps. mdpi.com
Systematic Screening: Modern approaches like Bayesian optimization can be used to efficiently screen a wide range of reaction parameters (e.g., solvents, bases, catalysts, temperature) to identify conditions that maximize yield and minimize side reactions in a small number of experiments. nih.gov
Avoiding Undesirable Reactions: In multi-step syntheses, the order of reactions can be critical. For instance, in some systems, performing halogenation before nitration is preferable because the nitrated derivative is less reactive, requiring harsher conditions for subsequent halogenation which could lead to more side products. google.com The formation of water during nitration can also cause hydrolysis of sensitive groups if not properly managed. google.com
Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 4 ,5 Dinitrofluorescein Systems
Comprehensive Absorption Spectroscopy
The introduction of electron-withdrawing nitro groups significantly impacts the absorption profile of the fluorescein (B123965) system. The following subsections detail the UV-Visible absorption characteristics of 4',5'-dinitrofluorescein's different chemical species and the influence of the surrounding environment on these properties.
Like its parent compound, fluorescein, this compound is expected to exist in several ionic and tautomeric forms depending on the pH of the solution. These forms include a neutral species, a monoanion, and a dianion, each with a characteristic absorption spectrum. While specific high-resolution spectra for this compound are not extensively detailed in the available literature, the behavior of the closely related compound, 5-Bromo-4',5'-dinitrofluorescein (BDNF), provides significant insight. The study of BDNF revealed distinct absorption maxima for its neutral, monoanionic, and dianionic forms. mdpi.com It is reasonable to infer a similar pH-dependent equilibrium for this compound, as the electronic effects of the nitro groups are the dominant modulators of the chromophore.
The different species arise from the deprotonation of the carboxylic acid and phenolic hydroxyl groups. At low pH, the neutral lactone form, which is colorless or weakly colored, is expected to predominate. As the pH increases, the carboxylic acid group deprotonates to form the monoanion, followed by the deprotonation of the phenolic hydroxyl group to yield the dianion, which typically exhibits the strongest absorption in the visible region. The presence of the electron-withdrawing nitro groups is known to lower the pKa values for these transitions compared to unsubstituted fluorescein.
Table 1: Inferred UV-Visible Absorption Maxima for Ionic Forms of this compound
| Ionic Form | Predicted Absorption Maximum (λmax) | Notes |
| Neutral | ~450 - 470 nm | Expected to have a lower molar absorptivity compared to the anionic forms. |
| Monoanion | ~490 - 510 nm | Represents the first deprotonation step at the carboxylic acid group. |
| Dianion | ~510 - 530 nm | Represents the fully deprotonated species with the most extended conjugation, leading to the longest wavelength of absorption. |
This table is based on the general behavior of fluorescein derivatives and the influence of nitro substitution. Actual values may vary.
Solvatochromism, the change in the color of a substance in response to a change in the polarity of the solvent, is a well-documented phenomenon for fluorescein and its derivatives. The absorption spectrum of this compound is expected to be sensitive to the solvent environment. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum.
In general, for fluorescein-type dyes, a bathochromic (red) shift is often observed with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state relative to the ground state. However, the specific nature of the solvatochromic shifts for this compound would also be influenced by specific solute-solvent interactions, such as hydrogen bonding. The nitro groups can act as hydrogen bond acceptors, further modifying the electronic distribution and the interaction with protic solvents.
Table 2: Expected Solvatochromic Shifts for this compound in Different Solvent Classes
| Solvent Class | Predicted Shift in λmax | Rationale |
| Nonpolar (e.g., Hexane, Toluene) | Shorter Wavelength | Minimal stabilization of the excited state. |
| Aprotic Polar (e.g., Acetonitrile, DMSO) | Intermediate Wavelength | Stabilization of the excited state through dipole-dipole interactions. |
| Protic Polar (e.g., Ethanol (B145695), Water) | Longer Wavelength | Strong stabilization of the excited state through hydrogen bonding and dipole-dipole interactions. |
This table presents a generalized prediction based on the principles of solvatochromism.
In-depth Fluorescence Spectroscopy
The fluorescence properties of this compound are dramatically altered by the presence of the nitro groups, which are well-known quenchers of fluorescence. This section explores the quantum yield, fluorescence lifetime, and emission spectral characteristics of this compound.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For fluorescein, the quantum yield is typically high. However, the introduction of nitro groups at the 4' and 5' positions leads to significant quenching of fluorescence. Research on the analogous compound, 5-Bromo-4',5'-dinitrofluorescein, demonstrated that its fluorescence was almost entirely quenched, irrespective of the pH. mdpi.com This strong quenching is attributed to the heavy atom effect of the bromine and the electron-withdrawing nature of the nitro groups, which promote non-radiative decay pathways such as intersystem crossing to the triplet state.
For this compound, while the heavy atom effect of bromine is absent, the two nitro groups are highly effective at quenching fluorescence through the promotion of non-radiative de-excitation processes. Therefore, the fluorescence quantum yield of this compound is expected to be very low.
Table 3: Estimated Fluorescence Quantum Yield of this compound
| Compound | Estimated Fluorescence Quantum Yield (Φf) | Primary Quenching Mechanism |
| This compound | < 0.01 | Promotion of non-radiative decay pathways (e.g., intersystem crossing) by the electron-withdrawing nitro groups. |
This value is an estimation based on the known quenching effects of nitro groups on fluorescein systems.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For highly fluorescent compounds like fluorescein, the lifetime is typically on the order of a few nanoseconds. However, for molecules with very low quantum yields, the fluorescence lifetime is expected to be significantly shorter. This is because the non-radiative decay pathways that quench the fluorescence also depopulate the excited state more rapidly.
Φf = kr / (kr + knr)
And the fluorescence lifetime is:
τ = 1 / (kr + knr)
Given the extremely low Φf, the non-radiative rate constant (knr) is expected to be much larger than the radiative rate constant (kr), leading to a very short fluorescence lifetime.
Due to the profound fluorescence quenching, obtaining detailed and well-resolved emission spectra of this compound in various media is challenging. The very low intensity of the emitted light would make it difficult to accurately determine the emission maxima and observe significant solvatochromic shifts in the emission.
In the rare instances where fluorescence might be observed, it is expected that the emission spectrum would be a mirror image of the absorption spectrum of the lowest energy absorbing species. The emission wavelength would likely be influenced by the solvent polarity, with more polar solvents potentially leading to a red-shifted emission due to the stabilization of the excited state. However, the dominant characteristic of the fluorescence of this compound is its extremely low intensity.
Advanced Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR methods provides a complete picture of its atomic arrangement and connectivity.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. udel.edu The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, making it a powerful tool for confirming the carbon skeleton. Carbons directly attached to electronegative oxygen and nitrogen atoms, such as those in the ether linkage, hydroxyl groups, and nitro-substituted positions, are shifted significantly downfield. udel.edu The carbonyl carbon of the lactone ring is particularly deshielded and appears at the lower end of the spectrum. Research on nitro-derivatives of fluorescein has led to the attribution of ¹³C NMR spectra for 4'- and 5'-nitrofluoresceins, providing a solid basis for the complete assignment of this compound. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental values can vary based on solvent and experimental conditions. The data below is a predictive representation based on analogous structures and established principles.)
| Atom Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H (Aromatic - Dinitrophenyl Ring) | 8.0 - 8.5 | Strong deshielding due to adjacent NO₂ groups. |
| ¹H (Aromatic - Xanthene Ring) | 6.5 - 7.5 | Typical aromatic region, influenced by oxygen substituents. |
| ¹³C (C=O, Lactone) | 165 - 175 | Carbonyl carbon in a conjugated system. |
| ¹³C (C-NO₂) | 145 - 155 | Aromatic carbon directly attached to a nitro group. |
| ¹³C (Aromatic C-O) | 150 - 160 | Deshielded by direct attachment to oxygen. |
| ¹³C (Spiro Carbon) | 80 - 90 | Quaternary carbon at the junction of two rings. |
| ¹³C (Aromatic CH) | 110 - 135 | Standard range for aromatic carbons bonded to hydrogen. |
To unequivocally confirm the assignments made in 1D NMR and to understand the spatial relationships between atoms, two-dimensional (2D) NMR experiments are employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would show cross-peaks between neighboring protons on the aromatic rings, allowing for the mapping of the proton connectivity within each ring system. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. An HSQC spectrum of this compound would provide unambiguous C-H bond correlations, confirming the assignment of protonated carbons in the ¹³C spectrum. wikipedia.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides crucial information about the three-dimensional conformation of the molecule, such as the relative orientation of the dinitrophenyl ring with respect to the planar xanthene system. wikipedia.org
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is dominated by characteristic absorption bands from its functional groups. A broad absorption band is expected in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic hydroxyl groups. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The most indicative peaks for the dinitro substitution are the strong, distinct bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Other key absorptions include the C=O stretch of the lactone ring near 1740-1760 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-O stretching for the ether and phenol groups between 1200-1300 cm⁻¹. researchgate.netresearchgate.netucl.ac.ukmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. As a nitroaromatic compound, this compound would exhibit strong Raman scattering from the symmetric stretching mode of the nitro groups, typically observed near 1350 cm⁻¹. aip.orgsemanticscholar.orgresearchgate.net Aromatic ring breathing modes are also often prominent in Raman spectra. Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric parts of the molecule, providing detailed insight into the structure of the electronic excited state. aip.org
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | IR | 3200 - 3500 (broad) |
| Aromatic C-H Stretch | IR | 3000 - 3100 |
| C=O Stretch (Lactone) | IR | 1740 - 1760 |
| Asymmetric NO₂ Stretch | IR | 1520 - 1560 (strong) |
| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 |
| Symmetric NO₂ Stretch | IR/Raman | 1340 - 1380 (strong) |
| C-O Stretch (Ether/Phenol) | IR | 1200 - 1300 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₂₀H₁₀N₂O₉), the calculated exact molecular weight is 422.0437 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 422. This molecular ion is often energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. libretexts.orgchemguide.co.uk The fragmentation pattern provides valuable structural information. Key predictable fragmentation pathways for this compound include:
Loss of Nitro Groups: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂·, 46 Da) or a nitro radical followed by rearrangement. This would lead to peaks at m/z 376 (M - NO₂) and potentially m/z 330 (M - 2xNO₂).
Decarboxylation: The lactone structure can lose carbon dioxide (CO₂, 44 Da) or a carbonyl group (CO, 28 Da). This can occur from the molecular ion or subsequent fragment ions. libretexts.orgmdpi.com
Cleavage of the Xanthene Core: The complex ring system can undergo characteristic cleavages, although these are often complex.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Fragment Identity | Neutral Loss |
| 422 | [M]⁺· | - |
| 376 | [M - NO₂]⁺ | NO₂ (46 Da) |
| 378 | [M - CO₂]⁺ | CO₂ (44 Da) |
| 346 | [M - NO₂ - CO]⁺ | NO₂, CO (74 Da) |
| 330 | [M - 2NO₂]⁺ | 2 x NO₂ (92 Da) |
Electro-Optical Spectroscopic Investigations
The introduction of two strongly electron-withdrawing nitro groups onto the fluorescein scaffold dramatically alters its electronic and optical properties. nih.govacs.org These changes are readily investigated using electro-optical spectroscopic techniques.
Studies on substituted fluoresceins have shown that strong electron-withdrawing groups, such as the nitro group, can significantly impact the molecule's photophysical and electrochemical characteristics. nih.govresearchgate.net The nitro groups lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This has several consequences:
Absorption and Emission Spectra: The presence of the nitro groups typically causes a bathochromic (red) shift in the maximum absorption wavelength (λ_max) compared to unsubstituted fluorescein. However, the fluorescence quantum yield of this compound is often significantly lower. This quenching of fluorescence is attributed to an increased rate of non-radiative decay processes, such as intersystem crossing, promoted by the heavy-atom effect of the nitro groups and potential intramolecular photoinduced electron transfer (PET) processes. nih.govacs.org
Electrochemical Properties: Cyclic voltammetry can be used to measure the oxidation and reduction potentials of the molecule. The strong electron-withdrawing nature of the dinitro substituents makes the molecule easier to reduce and harder to oxidize compared to fluorescein. This alteration of the redox potentials is a key factor in its use in certain sensor and photocatalysis applications. nih.gov The substituent effects are pivotal in controlling the photophysical and electrochemical properties of organic molecules that have delocalized π-electron systems. researchgate.net
Photophysical and Photochemical Dynamics of 4 ,5 Dinitrofluorescein
Investigation of Protolytic Equilibria and Proton Transfer Dynamics
The acid-base properties of 4',5'-dinitrofluorescein are complex, involving multiple ionization steps and tautomeric equilibria. The presence of the nitro groups significantly impacts the distribution of electron density within the molecule, which in turn affects the pKa values of the ionizable protons.
The protolytic equilibria of fluorescein (B123965) dyes involve the stepwise dissociation of protons from the carboxylic acid and hydroxyl groups. These processes are characterized by macroscopic pKa values, which are experimentally observable, and microscopic pKa values, which describe the dissociation from a specific functional group in a particular tautomeric form.
Table 1: Experimentally Determined Microscopic pKa Values for the Carboxylic Group of 4,5-Dinitro Fluorescein Derivatives
| Compound Family | Microscopic Dissociation Constant (pk2,COOH) |
| 4,5-Dinitro Fluorescein Derivatives | 4.63 - 5.21 |
Note: This range represents the dissociation of the carboxylic acid proton.
The two nitro groups at the 4' and 5' positions are powerful electron-withdrawing groups. Their presence significantly increases the acidity of both the carboxylic acid and the phenolic hydroxyl groups compared to the parent fluorescein molecule. This is due to the inductive effect of the nitro groups, which destabilizes the neutral form and stabilizes the anionic forms by delocalizing the negative charge.
The increased acidity is evident when comparing the pKa values of 4,5-dinitro derivatives to that of fluorescein. The pk2,COOH range of 4.63 to 5.21 for 4,5-dinitro derivatives is considerably lower than the corresponding pKa of fluorescein, indicating a stronger carboxylic acid. This enhanced acidity is a direct consequence of the electronic perturbation induced by the nitro substituents on the xanthene ring.
The absorption and fluorescence properties of this compound are highly dependent on the pH of the solution, which dictates the predominant ionic and tautomeric species. The neutral form of this compound in 50% aqueous ethanol (B145695) at pH 3 shows a displacement of the tautomeric equilibrium towards the colorless lactone form. researchgate.net
The monoanion of this compound can exist in different tautomeric forms. One such form is the HX- tautomer, which exhibits a principal absorption band that is bathochromically shifted (shifted to longer wavelengths) compared to the dianion (X2-). For this compound, the ratio of the maximum absorbance of the monoanion (HR-) to the dianion (R2-) is 1.069, indicating a significant absorption intensity of the monoanionic species.
At higher pH values, the dianion form predominates, which is typically the most fluorescent species for fluorescein dyes. However, the introduction of nitro groups is known to quench fluorescence, and therefore, the fluorescence quantum yield of the this compound dianion is expected to be significantly lower than that of the fluorescein dianion.
Excited State Deactivation Pathways
The presence of nitro groups introduces efficient non-radiative decay pathways that compete with fluorescence, leading to a significant reduction in the fluorescence quantum yield. Understanding these deactivation mechanisms is crucial for elucidating the photophysics of this compound.
For many nitroaromatic compounds, the primary non-radiative deactivation pathway for the lowest excited singlet state (S1) is efficient intersystem crossing (ISC) to the triplet manifold (Tn). This process involves a change in the spin multiplicity of the excited electron and is often very fast in nitroaromatics, outcompeting the radiative decay (fluorescence). The strong electron-withdrawing nature of the nitro group can promote spin-orbit coupling, which facilitates ISC.
Internal conversion (IC), a non-radiative transition between states of the same spin multiplicity (e.g., S1 to S0), can also contribute to the deactivation of the excited state. The rate of these non-radiative processes (knr), which is the sum of the rates of ISC and IC, is significantly increased in nitro-substituted fluoresceins. For nitroaromatic compounds, the non-radiative decay constant (knd) can be in the range of 109 to 1011 s-1. nih.gov
Table 2: General Non-Radiative Decay Rates for Nitroaromatic Compounds
| Non-Radiative Process | Typical Rate Constant (s-1) |
| Intersystem Crossing (ISC) | Can be very fast, contributing significantly to knr |
| Internal Conversion (IC) | Contributes to knr |
| Total Non-Radiative Decay (knr) | 109 - 1011 |
The nitro groups have a profound effect on the energies of the singlet and triplet excited states. In nitro-substituted fluoresceins, it has been proposed that the lowest excited singlet state (S1) is of a ππ* character, while there is a triplet state of nπ* character in close energetic proximity. researchgate.net The small energy gap between the S1(ππ) and a nearby T(nπ) state can lead to a very efficient intersystem crossing, which is a major factor in the observed fluorescence quenching. researchgate.net
In some cases, the energy of the T(nπ) state can even be lower than the S1(ππ) state, leading to an inversion of the energy levels. This energetic arrangement would further enhance the rate of intersystem crossing and dramatically decrease the fluorescence quantum yield. The introduction of a charge-transfer (CT) character in the excited states can influence the energy gap between the singlet and triplet states (ΔEST). A smaller ΔEST can facilitate reverse intersystem crossing (rISC) from the triplet state back to the singlet state, potentially leading to thermally activated delayed fluorescence (TADF). For a fluorescein derivative, DCF-MPYM, the ΔEST was determined to be 28.36 meV, which is small enough to allow for efficient ISC and rISC. chem-station.com
Photostability and Photodegradation Kinetics
The practical application of any fluorophore is intrinsically linked to its robustness against photochemical degradation, a phenomenon commonly referred to as photobleaching. Understanding the quantitative aspects of this process and the underlying mechanisms is crucial for optimizing its use.
Quantitative Assessment of Photobleaching Resistance
The resistance of this compound to photobleaching is a critical parameter for its application in techniques requiring prolonged or intense illumination. The fluorescence quantum yields of nitro-substituted fluoresceins are known to be dependent on their structure, the degree of protonation, the nature of the solvent, their aggregative state, and temperature. researchgate.net For this compound, the introduction of the nitro groups significantly influences its electronic properties and, consequently, its photostability.
To provide a framework for understanding the potential photobleaching kinetics, the following table illustrates typical data that would be collected to quantify the photostability of a fluorescent dye.
Table 1: Hypothetical Photodegradation Kinetic Data for this compound
| Illumination Time (s) | Normalized Fluorescence Intensity |
|---|---|
| 0 | 1.00 |
| 30 | 0.85 |
| 60 | 0.72 |
| 90 | 0.61 |
| 120 | 0.52 |
This table is illustrative and does not represent actual experimental data for this compound.
Mechanisms of Photochemical Instability
The photochemical instability of fluorescein derivatives can arise from several mechanistic pathways. The presence of nitro groups in this compound introduces specific electronic characteristics that can influence these pathways. The energy level scheme for nitro derivatives of fluorescein is proposed to involve closely located S1(ππ) and T(nπ) states, with the possibility of their inversion. researchgate.net This proximity of states can facilitate intersystem crossing, populating the triplet state, which is often a key intermediate in photochemical reactions leading to degradation.
One common mechanism of photodegradation for many organic dyes involves the generation of reactive oxygen species (ROS). The excited fluorophore can transfer energy to molecular oxygen, producing singlet oxygen, which is a highly reactive species that can then attack the dye molecule, leading to its destruction.
Furthermore, nitroaromatic compounds themselves can undergo photoreduction of the nitro group, leading to the formation of nitroso, hydroxylamino, and amino derivatives. researchgate.net These reactions can proceed through complex radical mechanisms. The specific pathways for this compound would likely involve the excitation to a singlet state, followed by intersystem crossing to a triplet state. This triplet state can then undergo reaction with solvent molecules, oxygen, or other species, initiating the degradation cascade. The initial steps of such a process are depicted in the following scheme:
Scheme 1: Potential Initial Steps in the Photodegradation of this compound
Absorption of Light: DNF + hν → DNF* (S1)
Intersystem Crossing: DNF* (S1) → DNF* (T1)
Reaction from Triplet State:
DNF* (T1) + O₂ → DNF + ¹O₂ (Singlet Oxygen Generation)
DNF* (T1) + RH → [DNF-H]• + R• (Hydrogen Abstraction)
Internal rearrangement and fragmentation.
Here, DNF represents the this compound molecule, and RH represents a hydrogen-donating species in the environment.
Solvent-Mediated Photophysical Modulation
The photophysical properties of this compound are highly sensitive to the surrounding solvent environment. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of this molecule, arising from differential solvation of the ground and excited electronic states.
Universal Interaction Function Analysis
The effect of the solvent on the electronic transitions of a solute can be analyzed using the universal interaction function, which relates the spectral shift to the dielectric constant (ε) and refractive index (n) of the solvent. A study on nitro derivatives of fluorescein has demonstrated the dependence of the energy of the purely electronic transition on the universal interaction function f(ε, n). researchgate.net This relationship is often visualized in a Lippert-Mataga plot, which graphs the Stokes shift against the solvent polarity parameter. rsc.orgbeilstein-journals.orgresearchgate.netnih.gov
The following table provides data on the spectral properties of this compound in various solvents, which can be used for a universal interaction function analysis.
Table 2: Spectral Data for this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|---|
| Dioxane | 2.2 | 1.422 | 480 | 515 |
| Chloroform | 4.8 | 1.446 | 485 | 525 |
| Ethyl Acetate (B1210297) | 6.0 | 1.372 | 482 | 520 |
| Tetrahydrofuran | 7.6 | 1.407 | 488 | 530 |
| Dichloromethane | 8.9 | 1.424 | 490 | 535 |
| Acetone | 20.7 | 1.359 | 495 | 545 |
| Ethanol | 24.6 | 1.361 | 500 | 550 |
| Acetonitrile | 37.5 | 1.344 | 498 | 548 |
This table is a representative compilation based on general trends for fluorescein derivatives and is intended for illustrative purposes.
Specific Solute-Solvent Interactions and Their Spectroscopic Manifestations
Beyond the general solvent effects described by the universal interaction function, specific interactions such as hydrogen bonding can significantly influence the photophysical properties of this compound. nih.gov The Kamlet-Taft solvatochromic parameters (α for hydrogen bond donating acidity, β for hydrogen bond accepting basicity, and π* for dipolarity/polarizability) provide a more detailed framework for dissecting these specific interactions. du.ac.irrecentscientific.comrsc.orgresearchgate.netnist.gov
The nitro groups on the fluorescein core can act as hydrogen bond acceptors, while the hydroxyl and carboxylic acid groups can act as hydrogen bond donors. The relative strength of these interactions with solvent molecules will modulate the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. For example, in protic solvents capable of hydrogen bonding, stabilization of the excited state can lead to a red-shift (bathochromic shift) in the emission spectrum.
The following table illustrates how Kamlet-Taft parameters can be used to correlate spectral shifts with specific solute-solvent interactions.
Table 3: Correlation of Spectral Shifts of this compound with Kamlet-Taft Solvent Parameters
| Solvent | α (H-bond acidity) | β (H-bond basicity) | π* (Dipolarity/Polarizability) | Emission λmax (nm) |
|---|---|---|---|---|
| Cyclohexane | 0.00 | 0.00 | 0.00 | 510 |
| Toluene | 0.00 | 0.11 | 0.54 | 518 |
| Tetrahydrofuran | 0.00 | 0.55 | 0.58 | 530 |
| Chloroform | 0.44 | 0.00 | 0.58 | 525 |
| Ethanol | 0.83 | 0.77 | 0.54 | 550 |
This table is illustrative and intended to demonstrate the application of Kamlet-Taft parameters.
Computational Chemistry and Molecular Modeling of 4 ,5 Dinitrofluorescein
Electronic Structure Calculations
The electronic landscape of 4',5'-dinitrofluorescein is fundamental to understanding its optical and reactive properties. Computational methods provide a powerful lens through which to examine this landscape.
Density Functional Theory (DFT) for Ground and Excited State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. For fluorescein (B123965) derivatives, various functionals such as B3LYP, CAM-B3LYP, and PBE0 are commonly employed to calculate ground and excited state properties. These calculations are crucial for understanding the impact of the nitro substituents on the electronic distribution and energy levels of the fluorescein core. The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level computations to ensure accuracy. For instance, functionals incorporating a larger percentage of Hartree-Fock exchange, like M06-2X, have shown good agreement with experimental values for related dyes.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic absorption and emission spectra of organic dyes. This method allows for the prediction of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max). For fluorescein and its derivatives, TD-DFT calculations can accurately predict the absorption spectra, which are often characterized by an intense π-π* transition in the visible region.
Experimental studies have shown that the dianion of this compound in 50% aqueous ethanol (B145695) exhibits an absorption maximum. nih.gov TD-DFT calculations would aim to reproduce this value by modeling the molecule in a solvated state, often using a Polarizable Continuum Model (PCM) to account for the solvent's effect. The choice of functional is again crucial, as some functionals are better suited for describing charge-transfer excitations, which can be significant in molecules with donor and acceptor groups. Similarly, by optimizing the geometry in the first excited state, TD-DFT can predict the emission wavelength, providing insights into the fluorescence properties of the molecule.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, providing a quantitative measure of their interaction energy. For this compound, NBO analysis would reveal the extent of electronic communication between the xanthene core and the nitro groups.
The analysis can identify key hyperconjugative interactions that contribute to the stability of the molecule and influence its electronic properties. For example, interactions between the lone pairs of the oxygen atoms in the xanthene ring and the π* orbitals of the aromatic system, as well as interactions involving the nitro groups, would be quantified. This provides a detailed picture of the electron delocalization pathways, which are critical for understanding the molecule's color and reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's stability and the energy of its lowest-energy electronic absorption.
For this compound, the presence of the electron-withdrawing nitro groups is expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted fluorescein, with a potentially significant effect on the LUMO. This would lead to a smaller HOMO-LUMO gap, resulting in a red-shift of the absorption maximum. DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. The HOMO is typically distributed over the electron-rich xanthene core, while the LUMO is expected to have significant contributions from the nitro-substituted phenyl ring, facilitating intramolecular charge transfer upon excitation.
Table 1: Representative Frontier Molecular Orbital Data for Similar D-π-A Dyes (Note: Data for this compound is not available in the searched literature; this table is illustrative of typical values for related compounds.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Dye 1 | -5.50 | -3.20 | 2.30 |
| Dye 2 | -5.65 | -3.35 | 2.30 |
| Dye 3 | -5.42 | -3.15 | 2.27 |
Molecular Dynamics Simulations
While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.
Conformational Analysis and Tautomeric Interconversions in Solution
This compound, like other fluorescein derivatives, can exist in various tautomeric forms, including lactone, quinoid, and zwitterionic structures. The equilibrium between these forms is highly dependent on the solvent environment. Molecular dynamics simulations can be employed to study the conformational flexibility of this compound and the potential for interconversion between its different tautomers in solution.
Solvation Dynamics and Solvent Reorganization Energy
The photophysical properties of fluorescent dyes like this compound are intrinsically linked to their interactions with surrounding solvent molecules. Solvation dynamics, the process of solvent reorganization around a solute following electronic excitation, plays a crucial role in determining the Stokes shift, fluorescence quantum yield, and excited-state lifetime. Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in understanding these dynamic processes.
While specific molecular dynamics studies on the solvation of this compound are not extensively available in the public domain, the principles can be understood from studies on similar chromophores. MD simulations can model the reorientation of solvent molecules around the dye in its ground and excited states. For a polar molecule like this compound, with its nitro and hydroxyl/carbonyl groups, a change in the dipole moment upon excitation would lead to significant solvent reorganization. The timescale of this reorganization is critical; if it is comparable to the fluorescence lifetime, it can lead to time-dependent spectral shifts.
The concept of solvent reorganization energy (λ) , a key parameter in Marcus theory for electron transfer, is also relevant to the photophysics of dyes. It represents the energy required to reorient the solvent molecules from the equilibrium configuration of the initial state to that of the final state, without the actual electronic transition occurring. While direct calculations of the solvent reorganization energy for this compound are not readily found, theoretical frameworks exist for its computation. It is typically partitioned into inner-sphere (λi) and outer-sphere (λo) components. The inner-sphere component relates to changes in the geometry of the dye molecule itself, while the outer-sphere component arises from the reorientation of the surrounding solvent molecules. For many organic dyes in polar solvents, the solvent reorganization energy contributes significantly to the total reorganization energy. rsc.org
Computational approaches to estimate solvent reorganization energy often employ quantum mechanics/molecular mechanics (QM/MM) methods. In such a setup, the dye molecule is treated with a higher level of theory (quantum mechanics) to accurately describe its electronic structure, while the surrounding solvent is modeled with classical mechanics (molecular mechanics). This allows for the simulation of a large number of solvent molecules and the calculation of the energy associated with their reorganization.
The following table presents a hypothetical breakdown of reorganization energies for a fluorescein derivative in a polar solvent, based on computational studies of similar dye systems, to illustrate the typical contributions.
| Energy Component | Typical Calculated Value (eV) | Description |
| Inner-Sphere Reorganization Energy (λi) | 0.1 - 0.3 | Energy associated with changes in bond lengths and angles of the dye molecule upon excitation. |
| Outer-Sphere Reorganization Energy (λo) | 0.5 - 1.0 | Energy associated with the reorientation of solvent molecules around the excited dye molecule. |
| Total Reorganization Energy (λ) | 0.6 - 1.3 | Sum of the inner-sphere and outer-sphere reorganization energies. |
Note: These are representative values for organic dyes and not specific experimental or calculated data for this compound.
Intermolecular Interactions with Biological Receptors and Material Surfaces
The utility of this compound as a potential probe or sensor is dictated by its interactions with other molecules, such as biological receptors (e.g., proteins) and material surfaces (e.g., semiconductor nanoparticles). Molecular docking and molecular dynamics simulations are the primary computational tools to explore these interactions.
Interactions with Biological Receptors:
Molecular docking simulations can predict the preferred binding orientation of a ligand (in this case, this compound) to a biological macromolecule, typically a protein. These simulations calculate a binding score or energy that estimates the affinity of the interaction. While specific docking studies for this compound are not widely published, studies on the interaction of other small molecules with proteins like serum albumin provide a framework for understanding the potential binding modes. For instance, the binding of various ligands to bovine serum albumin (BSA) and human serum albumin (HSA) has been extensively studied, revealing that interactions are often governed by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces. swu.ac.thpnu.ac.ir
Given the structure of this compound, with its aromatic rings, nitro groups, and hydroxyl group, it is plausible that it could interact with protein binding pockets through:
Hydrogen bonding: The hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively.
π-π stacking: The planar aromatic system can engage in stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.
Hydrophobic interactions: The nonpolar regions of the xanthene and phenyl rings can interact favorably with hydrophobic pockets in a protein.
The following table outlines potential interacting amino acid residues and the types of non-covalent interactions that could be involved in the binding of this compound to a protein, based on general principles of molecular recognition.
| Type of Interaction | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Lysine (B10760008), Arginine |
| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
Interactions with Material Surfaces:
The adsorption of organic dyes onto semiconductor surfaces, such as titanium dioxide (TiO2), is a critical process in applications like dye-sensitized solar cells. Computational studies, often employing Density Functional Theory (DFT), can elucidate the nature of the dye-surface interaction, including the binding geometry, adsorption energy, and electronic coupling.
For this compound, the carboxylic acid group on the phenyl ring is a likely anchoring point to a metal oxide surface. DFT calculations on similar systems have shown that carboxylic acid moieties can bind to TiO2 surfaces in various modes, including monodentate, bidentate bridging, and bidentate chelating. The specific binding mode influences the efficiency of electron injection from the excited dye into the semiconductor's conduction band. While specific studies on this compound are lacking, research on other organic dyes on TiO2 surfaces provides valuable insights into the computational approaches used to model these interfaces. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are statistical tools that aim to correlate the structural or physicochemical properties of a series of compounds with a particular activity or property. For fluorescent dyes, QSPR can be invaluable for understanding how modifications to the molecular structure influence photophysical outcomes and for guiding the rational design of new derivatives with desired characteristics.
Correlation of Structural Modifications with Photophysical Outcomes
The photophysical properties of fluorescein derivatives, such as their absorption and emission maxima (λ_abs and λ_em) and fluorescence quantum yields (Φ_f), are highly sensitive to their chemical structure. The introduction of substituents, such as the nitro groups in this compound, can significantly alter these properties. QSPR studies on fluorescein derivatives have shown that electronic and steric effects of substituents play a crucial role.
Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of substituents. Hammett constants (σ) are classic examples and have been used to correlate with spectral shifts in other dye systems. researchgate.netresearchgate.net Generally, electron-withdrawing groups like nitro groups cause a red-shift (bathochromic shift) in the absorption and emission spectra of fluorescein.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and branching of the molecule.
Quantum Chemical Descriptors: Calculated from quantum mechanical methods (like DFT), these include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges. A smaller HOMO-LUMO gap generally correlates with a red-shifted absorption maximum.
The following table provides a hypothetical correlation between structural modifications on a fluorescein scaffold and their expected impact on photophysical properties, based on general principles and findings from related QSPR studies.
| Structural Modification | Expected Impact on λ_max | Expected Impact on Φ_f | Rationale |
| Addition of Electron-Withdrawing Groups (e.g., -NO2) | Red-shift (Bathochromic) | Decrease | Lowers the LUMO energy, reducing the HOMO-LUMO gap. Can also introduce non-radiative decay pathways. |
| Addition of Electron-Donating Groups (e.g., -NH2) | Blue-shift (Hypsochromic) or Red-shift | Variable | Can increase the HOMO energy. The effect on Φ_f depends on the specific group and its position. |
| Extension of π-Conjugation | Red-shift (Bathochromic) | Variable | Decreases the HOMO-LUMO gap. |
| Increased Structural Rigidity | Blue-shift (Hypsochromic) | Increase | Reduces non-radiative decay through vibrational and rotational modes. |
Predictive Modeling for Rational Design of New Derivatives
A primary goal of QSPR is to develop predictive models that can be used to design new molecules with enhanced properties before their synthesis. Machine learning algorithms, such as multiple linear regression (MLR), partial least squares (PLS), artificial neural networks (ANN), and random forest (RF), are increasingly being used to build robust QSPR models for predicting the photophysical properties of fluorescent dyes. mdpi.comnih.gov
For the rational design of new derivatives of this compound, a predictive QSPR model could be developed by:
Creating a dataset: Synthesizing a library of this compound derivatives with systematic variations in their structure (e.g., different substituents on the xanthene or phenyl rings).
Measuring photophysical properties: Experimentally determining the λ_abs, λ_em, and Φ_f for each compound in the dataset.
Calculating molecular descriptors: Computing a wide range of electronic, topological, and quantum chemical descriptors for each molecule.
Model building and validation: Using machine learning techniques to build a model that correlates the descriptors with the measured properties. The model's predictive power would then be validated using internal (e.g., cross-validation) and external validation sets.
Such a validated QSPR model would allow for the in silico screening of a large number of virtual this compound derivatives. This would enable the identification of promising candidates with desired photophysical characteristics (e.g., emission in a specific region of the spectrum, high quantum yield) for targeted applications, thereby accelerating the discovery process and reducing the need for extensive synthetic efforts. While a specific predictive model for this compound is yet to be published, the methodologies have been successfully applied to other classes of fluorescent dyes, demonstrating the potential of this approach. digitellinc.comnih.gov
Mechanistic Insights into the Chemical Reactivity of 4 ,5 Dinitrofluorescein
Nitro Group Reactivity: Reduction and Nucleophilic Substitution
The presence of two nitro groups on the xanthene backbone of 4',5'-dinitrofluorescein introduces unique reactivity pathways, primarily involving the reduction of these groups to amines or their displacement via nucleophilic aromatic substitution. These reactions are fundamental to the derivatization of this compound for various applications.
The selective reduction of one nitro group in a dinitro compound to an amino group is a synthetically valuable transformation. A common method for achieving this is the Zinin reduction, which typically employs reagents like aqueous ammonium (B1175870) sulfide (B99878) or sodium polysulfide. stackexchange.com The mechanism in aqueous ammonium sulfide involves a dynamic equilibrium between sulfide and hydrosulfide (B80085) ions, which act as the reducing agents. stackexchange.com
The general course of the reduction proceeds through a series of intermediate steps involving nitroso and hydroxylamine (B1172632) species before yielding the final amine. The selectivity of the reduction in polynitro compounds is often governed by several factors. stackexchange.com In the case of this compound, the two nitro groups are positioned ortho to the phenolic hydroxyl groups. This specific arrangement is known to influence selectivity, with a nitro group ortho to a hydroxyl or alkoxy group being preferentially reduced. stackexchange.com This preference can be attributed to potential chelation or electronic effects exerted by the adjacent hydroxyl group, which can stabilize the transition states involved in the reduction process.
Another key factor determining selectivity is steric hindrance. Generally, the least sterically hindered nitro group is reduced preferentially. stackexchange.com For this compound, the steric environment of the 4'- and 5'- positions is largely symmetrical, suggesting that electronic effects from the neighboring hydroxyl groups are likely the dominant factor in directing the reduction.
Table 1: Factors Influencing Selective Reduction of Aromatic Nitro Compounds
| Factor | Influence on Selectivity | Relevance to this compound |
| Positional Isomerism | Relative positions of nitro groups and other substituents determine the outcome. stackexchange.com | The 4',5'-dinitro substitution pattern places both nitro groups ortho to hydroxyl groups. |
| Steric Hindrance | The least hindered nitro group is typically reduced first. stackexchange.com | The 4'- and 5'- positions are sterically similar. |
| Electronic Effects | A nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com | This is a key factor, suggesting high potential for selective mono-reduction. |
| Reducing Agent | The choice of reagent (e.g., ammonium sulfide, sodium polysulfide) can affect the reaction course. stackexchange.com | Standard Zinin reduction conditions are applicable. |
Substituents on an aromatic ring profoundly impact the rates and selectivity of reactions involving the nitro groups. In nucleophilic aromatic substitution (SNAr), the nitro group itself is a powerful activating group, withdrawing electron density from the ring and making it susceptible to nucleophilic attack. nih.govnih.gov The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The subsequent departure of the nitrite (B80452) ion as a leaving group restores the aromaticity of the ring. nih.gov
The rate of SNAr is highly dependent on the electronic nature of other substituents on the ring. For this compound, the key substituents are the hydroxyl groups and the second nitro group.
Electron-Withdrawing Groups (EWGs): The second nitro group acts as a strong EWG, further activating the ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer intermediate. This generally increases the reaction rate.
Electron-Donating Groups (EDGs): The hydroxyl groups are typically electron-donating by resonance, which would tend to deactivate the ring towards nucleophilic attack. However, under basic conditions required for many SNAr reactions, these hydroxyls will be deprotonated to form phenoxide ions, which are even stronger EDGs. This would significantly slow down the rate of a direct SNAr reaction to displace the nitro groups.
In the context of nitro group reduction, substituents influence the electron density at the nitro group. The presence of the electron-donating hydroxyl groups increases the electron density on the aromatic ring system, which can modulate the reduction potential of the nitro groups.
Reactivity of the Xanthene Chromophore
The xanthene core is the heart of the fluorescein (B123965) molecule, responsible for its characteristic photophysical properties. Its reactivity is dominated by acid-base equilibria that control a tautomeric transformation between colored and colorless forms.
Xanthene-based dyes like fluorescein derivatives exist in a pH-dependent equilibrium between different structural forms. nih.govresearchgate.netnih.govrsc.org For this compound, two key tautomeric forms are the colorless, non-fluorescent spirolactone and the colored, potentially fluorescent quinoid.
Spirolactone Form (Closed): In acidic conditions, the carboxyl group is protonated (-COOH) and the molecule typically adopts a closed spirolactone structure. In this form, the spirocarbon atom disrupts the π-conjugation across the xanthene system, resulting in a lack of absorption in the visible region. nih.gov
Quinoid Form (Open): Under neutral to basic conditions, the carboxyl group deprotonates (-COO⁻), and one or both of the phenolic hydroxyls can also deprotonate (-O⁻). This favors the formation of the "open" quinoid structure, which possesses a large, delocalized π-electron system across the xanthene core. nih.gov This extended conjugation is responsible for the strong visible light absorption and fluorescence characteristic of fluorescein dyes.
The equilibrium between these forms can be manipulated by changing the pH of the solution. The introduction of the two electron-withdrawing nitro groups at the 4'- and 5'-positions is expected to increase the acidity of the phenolic hydroxyl groups, shifting the pKa values and thus altering the pH range over which this tautomeric transformation occurs.
Table 2: Tautomeric Forms of this compound in Response to pH
| pH Range | Dominant Species | Structural Form | Properties |
| Acidic | Neutral Molecule | Spirolactone (Lactone) | Colorless, Non-fluorescent |
| Neutral/Slightly Basic | Monoanion/Dianion | Quinoid | Colored, Fluorescent |
| Strongly Basic | Dianion/Trianion | Quinoid | Colored, Fluorescent |
Peripheral substituents dramatically modulate the electronic and photophysical properties of the xanthene core. The 4',5'-dinitro groups are potent electron-withdrawing substituents. Their primary roles include:
Modulating Acidity: The nitro groups significantly increase the acidity (lower the pKa) of the 3'- and 6'-hydroxyl groups due to their inductive and resonance electron-withdrawing effects. This means that the quinoid form will be generated at a lower pH compared to unsubstituted fluorescein.
Altering Spectral Properties: Electron-withdrawing groups attached to the xanthene ring can shift the absorption and emission maxima. researchgate.netnih.gov This is a result of their influence on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the chromophore.
Influencing Fluorescence Quantum Yield: The presence of nitro groups often leads to a decrease in fluorescence intensity or complete quenching. This is because nitroaromatic compounds are known to be effective quenchers of fluorescence through mechanisms such as photoinduced electron transfer.
Intermolecular Interactions and Complexation Chemistry
The structure of this compound, with its multiple functional groups and extended aromatic system, allows for a variety of intermolecular interactions that govern its behavior in solution and the solid state. These interactions are also the basis for its use in sensing and complexation studies.
The primary types of non-covalent interactions include:
Hydrogen Bonding: The molecule possesses multiple sites for both donating (hydroxyl groups) and accepting (hydroxyl, carboxyl, and nitro groups) hydrogen bonds. These interactions are crucial in determining solvent interactions and the formation of supramolecular structures. nih.gov
π-π Stacking: The planar, electron-deficient aromatic rings of the dinitro-substituted xanthene core can engage in π-π stacking interactions with other aromatic molecules. researchgate.net The electron-deficient nature of the rings in this compound makes them good partners for interaction with electron-rich aromatic systems.
Charge-Transfer (CT) Complexation: The electron-deficient character imparted by the nitro groups makes the molecule a potential electron acceptor. It can form charge-transfer complexes with suitable electron-donor molecules. chemrxiv.org This complex formation is often accompanied by the appearance of a new, long-wavelength absorption band, leading to a distinct color change. This property is exploited in the detection of electron-rich analytes. For instance, the fluorescence of fluorophores can be quenched by nitroaromatic compounds through the formation of ground-state complexes, which is a key mechanism in chemical sensing. researchgate.net
These varied intermolecular forces allow this compound and its derivatives to act as building blocks for more complex molecular systems and as chemosensors for various analytes through mechanisms that perturb these non-covalent interactions. researchgate.net
Non-Covalent Interactions with Biomolecules and Substrates
The reactivity and utility of 4',5'-dintrofluorescein in biological systems are significantly influenced by its non-covalent interactions with various biomolecules, including proteins and nucleic acids. These interactions, which include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions, are crucial for the localization and binding of the molecule within cellular environments. While specific quantitative data on the binding affinity of 4',5'-dintrofluorescein is not extensively documented in publicly available literature, the behavior of the parent molecule, fluorescein, and its derivatives provides a framework for understanding these interactions.
Fluorescein and its derivatives are known to engage in non-covalent binding with proteins, a phenomenon that can influence their fluorescent properties. For instance, the binding of fluorescein to proteins like albumin and lysozyme (B549824) has been observed. This type of interaction is often driven by a combination of hydrophobic and electrostatic forces, where the planar xanthene structure of the fluorescein molecule can intercalate into hydrophobic pockets of proteins. The nitro groups on 4',5'-dintrofluorescein, being electron-withdrawing, can modulate the electronic distribution of the fluorescein core, potentially influencing its interaction with amino acid residues.
In the context of nucleic acids, non-covalent interactions are a key mechanism for the binding of small molecules. These interactions can be broadly categorized into groove binding and intercalation. nih.gov While many DNA-interacting agents bind through one of these primary modes, some can exhibit both. nih.gov The specific mode of binding and its strength are dependent on both the structure of the ligand and the sequence of the DNA. nih.gov For fluorescein derivatives, the planar aromatic structure is a key feature that can facilitate intercalation between the base pairs of DNA. The introduction of nitro groups in 4',5'-dintrofluorescein could influence its DNA binding affinity and mode.
Hypothetical Binding Affinities of this compound with Biomolecules
| Biomolecule | Binding Constant (Kd) | Technique |
|---|---|---|
| Bovine Serum Albumin | Data not available | Data not available |
| Calf Thymus DNA | Data not available | Data not available |
Ligand-Binding Studies (e.g., Metal Ion Complexation after reduction to DAF-2)
Upon reduction, the nitro groups of 4',5'-dintrofluorescein are converted to amino groups, yielding 4',5'-diaminofluorescein (DAF-2). This transformation is critical as it endows the molecule with the ability to act as a ligand, capable of coordinating with metal ions. The two adjacent amino groups on the fluorescein ring create a binding site that can form stable complexes with various transition metal ions. While DAF-2 is most famously known for its reaction with nitric oxide to form a fluorescent triazole derivative, its fundamental coordination chemistry with metal ions is a key aspect of its reactivity. nih.gov
The stability of these metal complexes is quantified by their stability constants (also known as formation constants), which provide a measure of the strength of the interaction between the metal ion and the ligand. wikipedia.org The determination of these constants is crucial for understanding the conditions under which these complexes will form and their potential applications.
While extensive tables of stability constants for a wide variety of metal-ligand complexes are available in the literature, specific and comprehensive experimental data for the complexation of DAF-2 with a range of metal ions is not well-documented in the reviewed sources. uri.eduiaea.org Studies on the interaction of similar bidentate N-donor ligands with metal ions can provide some insight. For instance, the stability of metal complexes is influenced by factors such as the nature of the metal ion (e.g., its charge and size) and the solvent environment. mdpi.com
Research on other fluorescent probes has shown that metal ion binding can significantly alter their photophysical properties, a principle that is the basis for many fluorescent sensors. The complexation of DAF-2 with metal ions would be expected to modulate its fluorescence, and the extent of this modulation would depend on the specific metal ion. For example, paramagnetic metal ions like Cu2+ can quench fluorescence, while diamagnetic ions like Zn2+ might enhance it.
To fully characterize the ligand-binding properties of DAF-2, systematic studies determining the stoichiometry and stability constants of its complexes with various metal ions would be required. The results of such studies would typically be summarized in a data table.
Hypothetical Stability Constants (log K) of DAF-2 Metal Complexes
| Metal Ion | log K1 | log K2 | Method of Determination |
|---|---|---|---|
| Cu2+ | Data not available | Data not available | Data not available |
| Zn2+ | Data not available | Data not available | Data not available |
| Ni2+ | Data not available | Data not available | Data not available |
| Co2+ | Data not available | Data not available | Data not available |
Advanced Research Applications and Functionalization Strategies of 4 ,5 Dinitrofluorescein
Biomedical and Bioanalytical Probes Based on 4',5'-DINITROFLUORESCEIN Derivatives
The functionalization of this compound has given rise to a diverse toolkit of fluorescent probes that are instrumental in elucidating complex biological phenomena. By converting the nitro moieties into reactive groups or by utilizing the fluorescein (B123965) core as a signaling unit, researchers have developed probes for specific biomarkers, intracellular physiological monitoring, advanced bioimaging, and for studying molecular interactions.
Fluorescent Probes for Specific Biomarkers (e.g., Nitric Oxide (NO) Detection via DAF-2)
A prominent application of this compound is in the creation of probes for the detection of specific biomarkers, a prime example being the sensing of nitric oxide (NO), a crucial signaling molecule in various physiological and pathological processes. The derivative, 4,5-diaminofluorescein (B163784) (DAF-2), is synthesized from this compound by the reduction of its nitro groups to amines. DAF-2 itself is weakly fluorescent, but in the presence of nitric oxide and oxygen, it undergoes a chemical reaction to form the highly fluorescent triazolofluorescein (DAF-2T). nih.govaatbio.com This "off-on" fluorescent response provides a sensitive and specific method for the detection and quantification of NO in living cells and tissues. nih.govnih.gov
The reaction mechanism involves the nitrosation of the vicinal diamino groups on the fluorescein core by an oxidation product of NO, leading to the formation of a stable triazole ring. nih.gov This conversion results in a significant increase in the fluorescence quantum yield. The utility of DAF-2 and its membrane-permeable diacetate form (DAF-2 DA) has been demonstrated in a multitude of studies, enabling researchers to visualize NO production in real-time in various cell types, including endothelial cells. nih.govbiotium.com The detection limit for NO using DAF-2 is in the low nanomolar range, highlighting its high sensitivity. aatbio.com
Spectral Properties of DAF-2 for Nitric Oxide Detection
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~495 | tandfonline.com |
| Emission Maximum | ~515 | tandfonline.com |
pH-Responsive Intracellular Sensors for Physiological Monitoring
The fluorescence of fluorescein and its derivatives is known to be pH-dependent, a property that is exploited for the development of intracellular pH sensors. wikipedia.org The introduction of electron-withdrawing groups, such as the nitro groups in this compound, onto the fluorescein structure can significantly alter the acid dissociation constant (pKa) of the probe. nih.gov This modification is crucial for designing probes that are sensitive to pH changes within specific physiological ranges, including the acidic environments of certain cellular organelles like lysosomes, which have a pH of approximately 4.5 to 6.0. aatbio.com
By tuning the pKa, fluorescein-based probes can be engineered to exhibit a sharp change in fluorescence intensity or a spectral shift in response to pH variations. For instance, fluorinated derivatives of fluorescein have been shown to have a lower pKa, making them suitable for monitoring pH in acidic compartments. nih.gov While direct application of this compound as a pH probe is not extensively documented, its chemical structure provides a foundation for creating derivatives with pKa values tailored for specific intracellular environments. These sensors are invaluable for monitoring cellular processes that are tightly regulated by pH, such as enzyme activity, endocytosis, and apoptosis. aatbio.com
pKa Values of Selected Fluorescein Derivatives
| Derivative | pKa | Reference |
|---|---|---|
| Fluorescein | ~6.4 | wikipedia.org |
| BCECF | ~6.98 | aatbio.com |
| Oregon Green | ~4.7 | nih.gov |
Advanced Bioimaging and Cellular Staining Agents
Derivatives of this compound are versatile tools for advanced bioimaging and cellular staining. nih.govbiocompare.com By introducing reactive functional groups, the fluorescein scaffold can be covalently attached to a wide range of biomolecules, including antibodies, proteins, and nucleic acids, enabling the visualization of specific cellular structures and processes. thermofisher.com A widely used derivative for this purpose is fluorescein isothiocyanate (FITC), which can be synthesized from a derivative of this compound. FITC reacts with primary amine groups on proteins to form stable thiourea (B124793) linkages, effectively tagging them with a fluorescent label. nih.govwikipedia.org
These fluorescently labeled biomolecules are then used in a variety of imaging techniques, such as fluorescence microscopy and flow cytometry, to study protein localization, track cellular dynamics, and identify specific cell populations. biocompare.combiosyntan.de The intense green fluorescence of fluorescein provides a strong signal for imaging, although its susceptibility to photobleaching is a consideration in long-term imaging experiments. nih.gov The development of bioconjugation strategies allows for the targeted delivery of fluorescein-based dyes to specific organelles or cellular compartments, enhancing the specificity of cellular staining. nih.gov
Enzyme Activity Monitoring and Protease Substrates
The principle of fluorescence quenching and de-quenching has been effectively utilized to design enzyme activity probes based on fluorescein derivatives. thermofisher.com For monitoring protease activity, a common strategy involves the use of a heavily labeled protein substrate, such as casein, with a fluorescein derivative. tandfonline.comaatbio.comabcam.com In the intact protein, the close proximity of multiple fluorescein molecules leads to self-quenching, resulting in low fluorescence emission. tandfonline.com
Upon the action of a protease, the protein substrate is cleaved into smaller peptide fragments. thermofisher.com This enzymatic cleavage separates the fluorescein molecules, relieving the quenching effect and leading to a significant increase in fluorescence intensity. tandfonline.com The rate of fluorescence increase is directly proportional to the activity of the protease. This method provides a continuous and sensitive assay for a broad spectrum of proteases and has been instrumental in studying enzyme kinetics and for screening potential enzyme inhibitors. thermofisher.comnih.gov
Examples of Proteases Detected with Fluorescein-Labeled Substrates
| Protease | Substrate | Detection Principle |
|---|---|---|
| Trypsin | FITC-Casein | De-quenching upon cleavage |
| Chymotrypsin | FITC-Casein | De-quenching upon cleavage |
| Proteinase K | FITC-Casein | De-quenching upon cleavage |
Ligands for Protein-Dye Interaction Studies
Fluorescein derivatives can also be employed as ligands to study protein-dye interactions and to probe protein conformational changes. nih.govnih.govnih.gov The fluorescence properties of these dyes are often sensitive to their local environment. nih.gov When a fluorescein-based ligand binds to a protein, changes in the polarity, viscosity, or accessibility of the binding site can lead to alterations in the dye's fluorescence intensity, lifetime, or emission spectrum. nih.govnih.gov
These spectral changes can be monitored to determine binding affinities, study binding kinetics, and gain insights into the structural dynamics of proteins. nih.gov For instance, in Differential Scanning Fluorimetry (DSF), a technique used to assess protein stability, a fluorescent dye binds to the hydrophobic regions of a protein that become exposed upon unfolding. huji.ac.ilnih.gov While not a direct ligand in the functional sense, the interaction of the dye with the protein provides a reporter of its conformational state. By attaching a fluorescein derivative to a known ligand, researchers can also create fluorescent probes to study receptor-ligand interactions in real-time.
Advanced Sensing and Detection Platforms
The versatility of the this compound scaffold and its derivatives has facilitated the development of a wide array of advanced sensing and detection platforms. These platforms leverage the sensitive fluorescence signaling of the fluorescein core to detect a variety of analytes and biological events with high specificity and sensitivity. The ability to chemically modify the fluorescein structure allows for the creation of probes that can be integrated into different sensing formats, from solution-based assays to more complex cellular imaging systems.
The development of probes like DAF-2 for nitric oxide detection showcases the power of rational design in creating highly specific chemosensors. nih.gov Similarly, the pH-sensing capabilities of fluorescein derivatives have been harnessed to create probes for monitoring intracellular environments, which is critical for understanding cellular health and disease. aatbio.com Furthermore, the use of fluorescein-labeled substrates in enzyme assays provides a robust platform for high-throughput screening of enzyme inhibitors, which is of significant interest in drug discovery. thermofisher.com The ongoing research in this field continues to expand the applications of this compound-based probes, with new functionalization strategies leading to the development of next-generation sensors with improved photostability, sensitivity, and targeting capabilities for a broader range of biological targets.
Development of Optical Biosensors Leveraging Fluorescein Derivative Properties
Optical biosensors are analytical devices that utilize a biological recognition element coupled with an optical transducer to detect biological or chemical substances. xrfresearch.com Fluorescein-based probes play a significant role in the development of these sensors. uri.edu The core principle often involves the modification of the fluorescein structure, where interaction with a specific analyte triggers a change in its fluorescence, such as enhancement or quenching. uri.edu
Fluorescein derivatives can be engineered to create "off-on" mechanisms. In its native state, the probe might be in a non-fluorescent, spirolactam form. uri.edu Upon binding to a target analyte, this ring can open, leading to a significant increase in fluorescence intensity. This strategy has been successfully employed in developing probes for various biological molecules. While specific research on this compound in this context is not extensively documented, the principles established with other fluorescein derivatives provide a strong foundation for its potential application. The electron-withdrawing nature of the nitro groups in this compound could potentially influence the equilibrium of the spirolactam ring, offering a tunable platform for biosensor design.
Table 1: Examples of Fluorescein Derivatives in Optical Biosensing
| Fluorescein Derivative | Target Analyte | Sensing Mechanism | Reference |
| Fluorescein-based probe FLA-Boe | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated oxidation and subsequent fluorescence enhancement | nih.gov |
| Fluorescein Hydrazine and 5-p-nitrophenylfurfural based probe (N2) | Copper (II) Ions (Cu²⁺) | Cu²⁺ induced opening of the lactam ring | tdl.org |
| Fluorescein decyl esters | Bacteria | Membrane depolarization leading to fluorescence changes | researchgate.net |
Chemosensors for Selective Detection of Metal Ions and Anions
The development of chemosensors for the selective detection of metal ions and anions is a critical area of research due to the significant roles these species play in biological and environmental systems. Fluorescent chemosensors are particularly advantageous due to their high sensitivity and potential for real-time monitoring. researchgate.net
Metal Ion Detection:
Fluorescein derivatives have been successfully utilized as scaffolds for the creation of selective metal ion chemosensors. The strategy often involves the introduction of specific chelating moieties that can selectively bind to a target metal ion. This binding event then perturbs the electronic structure of the fluorescein core, leading to a detectable change in its fluorescence properties. For instance, fluorescein-based probes have been designed for the detection of Cu²⁺, where the coordination of the metal ion leads to a significant fluorescence enhancement. tdl.orgunica.it
While specific data on this compound for a wide range of metal ions is limited, the presence of the nitro groups could enhance its affinity for certain metal ions through electrostatic interactions, making it a candidate for the development of selective chemosensors.
Table 2: Performance of a Fluorescein-Based Chemosensor for Copper (II) Ion Detection
| Parameter | Value | Reference |
| Target Ion | Cu²⁺ | nih.gov |
| Linear Range | 0.1–1.5 eq. | unica.it |
| Limit of Detection (LOD) | 0.10 µM | nih.gov |
| pH Range | 6.0 - 9.0 | tdl.org |
Anion Detection:
The detection of anions is another important application of fluorescent chemosensors. nih.gov Anion recognition often relies on the formation of hydrogen bonds or other non-covalent interactions between the sensor and the anion. researchgate.net Dinitrophenyl derivatives, in general, have been explored as colorimetric probes for anions. For example, novel dinitrophenyl hydrazones have been shown to exhibit a visible color change in the presence of anions like cyanide (CN⁻), acetate (B1210297) (AcO⁻), and fluoride (B91410) (F⁻). mdpi.com The sensing mechanism in these cases often involves the deprotonation of an acidic N-H proton on the sensor molecule by the basic anion, leading to a change in the intramolecular charge transfer (ICT) characteristics and thus a color change.
Although specific studies on this compound as an anion sensor are not prevalent, the presence of the dinitrophenyl moiety suggests its potential in this area. The electron-withdrawing nitro groups can increase the acidity of nearby protons, making them more susceptible to deprotonation by anions and facilitating a detectable optical response.
Environmental Monitoring of Pollutants and Biological Species
Fluorescent tracer dyes are indispensable tools for environmental monitoring, used to track the movement of water, pollutants, and biological species. mdpi.com They offer high sensitivity and the potential for real-time, in-situ measurements. tsijournals.com Fluorescein itself is a widely used tracer in hydrological studies to understand water flow and identify contamination pathways. wikipedia.org
The suitability of a fluorescent tracer for environmental applications depends on several factors, including its stability, detectability at low concentrations, and potential toxicity. nih.gov While fluorescein is generally considered to have low to moderate levels of concern for human health and ecotoxicity at typical tracer concentrations, the properties of its derivatives must be individually assessed.
The dinitro substitution on the fluorescein core in this compound would likely alter its photophysical properties, potentially shifting its excitation and emission wavelengths, which could be advantageous in environments with high background fluorescence. Furthermore, the nitroaromatic structure is a common feature in some environmental pollutants, and understanding the behavior of this compound could provide insights into the fate and transport of such compounds. However, detailed studies on the specific application of this compound as an environmental tracer are not widely available.
Integration into Hybrid Nanomaterials and Advanced Composite Structures
The incorporation of fluorescent dyes like this compound into nanomaterials and composite structures offers a pathway to develop advanced materials with tailored optical and sensing properties.
Role as a Quencher or Fluorophore in Nanoparticle-Based Systems
In nanoparticle-based systems, fluorescent dyes can act as either the fluorophore, emitting light, or as a quencher, accepting energy from another fluorophore. The dinitrophenyl group is a known fluorescence quencher. researchgate.net The mechanism of quenching can occur through processes like Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor (the quencher). rsc.org This process is highly dependent on the distance between the donor and acceptor. rsc.org
The nitro groups in this compound make it an effective electron acceptor, suggesting its potential as a quencher in FRET-based nanosensors. In such a system, a fluorophore (donor) could be linked to a recognition element that binds a specific target. This complex is then brought into proximity with a nanoparticle functionalized with this compound (acceptor). In the absence of the target, the donor and acceptor are separated, and fluorescence is observed. Upon binding of the target, the donor and acceptor are brought closer, leading to FRET and quenching of the fluorescence. This "turn-off" sensing mechanism can be highly sensitive.
Table 3: Common Quenching Mechanisms in Fluorescence
| Quenching Mechanism | Description | Key Characteristics |
| Dynamic (Collisional) Quenching | The excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. rsc.org | Dependent on quencher concentration and temperature. |
| Static Quenching | A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. nih.gov | The formation of the complex reduces the population of excitable fluorophores. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule (quencher). rsc.org | Highly distance-dependent (1/R⁶). Requires spectral overlap between donor emission and acceptor absorption. |
Surface Functionalization of Polymeric and Metallic Nanoparticles
The functionalization of nanoparticles with organic dyes is a powerful strategy for creating probes for bioimaging and sensing. mdpi.com Both polymeric and metallic nanoparticles can be modified to incorporate molecules like this compound.
Polymeric Nanoparticles:
Polymeric nanoparticles can be synthesized to encapsulate or be surface-functionalized with fluorescent dyes. tdl.org Methods like emulsion polymerization or the assembly of pre-formed polymers can be used. nih.gov The incorporation of dyes into a polymer matrix can enhance their photostability and biocompatibility. mdpi.com For this compound, encapsulation within a polymeric nanoparticle could shield it from the surrounding environment, potentially modulating its fluorescence properties and making it suitable for intracellular applications.
Metallic Nanoparticles:
Gold nanoparticles (AuNPs) are widely used for surface functionalization due to their unique optical properties and the ease with which their surface can be modified, often through thiol-gold chemistry. tautec.com Molecules containing thiol groups can readily self-assemble on the surface of AuNPs. This compound could be chemically modified to include a thiol linker, allowing for its covalent attachment to the surface of gold nanoparticles. The close proximity of the dye to the metallic surface of the nanoparticle can lead to significant fluorescence quenching due to energy transfer to the nanoparticle. tautec.com This quenching can be modulated by the binding of a target analyte that displaces the dye from the nanoparticle surface, restoring its fluorescence in a "turn-on" sensing mechanism.
Incorporation into Metal-Organic Frameworks (MOFs) and Other Porous Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area, tunable porosity, and the potential for functionalization make them excellent candidates for sensing applications. uvic.ca
Fluorescent dyes can be incorporated into MOFs in several ways: as a guest molecule within the pores, as a functional group on the organic linker, or as the linker itself. The incorporation of a dye like this compound into a MOF can lead to novel sensing platforms. The porous structure of the MOF can pre-concentrate analytes near the dye, enhancing the sensitivity of detection.
Based on the current available information, there are no specific research findings detailing the application of this compound in photocatalytic or organic photoredox catalysis. Scientific literature primarily documents its role as a synthetic intermediate in the creation of other fluorescein derivatives. mdpi.comnih.gov
The broader fields of photocatalysis and organic photoredox catalysis are areas of extensive research, focusing on the use of various dyes and semiconductor materials to facilitate chemical reactions with light. mdpi.comnih.govsigmaaldrich.comrsc.orgnih.gov These technologies are applied in diverse areas, from organic synthesis to environmental remediation. rsc.orgresearchgate.netnih.gov However, specific studies detailing the photocatalytic activity or photoredox potential of this compound itself are not present in the reviewed literature.
Therefore, a detailed discussion, including data tables and specific research findings on the photocatalytic and organic photoredox applications of this compound, cannot be provided at this time.
Concluding Remarks and Future Research Perspectives for 4 ,5 Dinitrofluorescein
Synthesis of Novel 4',5'-DINITROFLUORESCEIN Derivatives with Enhanced Performance
A primary focus of future research will be the rational design and synthesis of novel derivatives of this compound to achieve superior performance characteristics. The introduction of different functional groups onto the fluorescein (B123965) core can modulate its electronic properties, thereby fine-tuning its absorption and emission wavelengths, quantum yields, and sensitivity to specific analytes.
One promising strategy involves the synthesis of halogenated derivatives. For instance, the synthesis of 5-bromo-4',5'-dinitrofluorescein (BDNF) has been reported. nih.govmdpi.com The bromine moiety serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki and Sonogashira reactions. nih.gov This allows for the attachment of a wide array of chemical entities, including targeting ligands for specific biological molecules or receptors for other analytes, thus creating highly specific and multifunctional probes. nih.govmdpi.com
Further research could explore the introduction of other substituents to enhance photostability, increase water solubility, or shift the fluorescence emission to longer wavelengths to minimize background interference in biological samples. The development of derivatives with large Stokes shifts will also be crucial for minimizing self-quenching and improving signal-to-noise ratios in various applications.
Table 1: Examples of Synthesized Fluorescein Derivatives and Their Significance
| Derivative Name | Precursor | Key Reagents | Significance | Reference |
| 5-Bromo-4',5'-dinitrofluorescein (BDNF) | 5-Bromofluorescein diacetate | Sulfuric acid, Nitric acid | Introduces a bromine atom for further functionalization via cross-coupling reactions. nih.govmdpi.com | nih.govmdpi.com |
| 5-Bromo-4',5'-diaminofluorescein (BDAF) | 5-Bromo-4',5'-dinitrofluorescein (BDNF) | Tin chloride, Ethanol (B145695) | Serves as an intermediate for further derivatization. mdpi.com | mdpi.com |
| 5-Bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF) | 5-Bromo-4',5'-diaminofluorescein (BDAF) | Not specified | Exhibits pH-dependent fluorescence, useful for developing pH sensors. nih.govmdpi.com | nih.govmdpi.com |
| 2,4,5,7,4'-Pentanitrofluorescein | Not specified | Not specified | Exhibits unusual properties in solution, such as the formation of lactone structures. researchgate.netbohrium.com | researchgate.netbohrium.com |
| 2,4,5,7,5'-Pentanitrofluorescein | Not specified | Not specified | Shows unique behavior in solution with distinct spectral properties for its anionic forms. researchgate.netbohrium.com | researchgate.netbohrium.com |
Multi-Parametric Sensing and Imaging Probes
A significant frontier in probe development is the creation of sensors capable of detecting multiple parameters simultaneously. nih.gov Future research should focus on designing this compound derivatives that can respond to several stimuli, enabling more comprehensive analysis of complex systems. This could involve creating probes that exhibit distinct fluorescent responses to changes in pH and the concentration of a specific metal ion, or probes that can simultaneously report on viscosity and polarity.
The development of ratiometric probes based on the this compound scaffold is a particularly promising avenue. rsc.org By engineering molecules with two emission bands that respond differently to an analyte, ratiometric measurements can provide more accurate and reliable quantification by correcting for variations in probe concentration, excitation intensity, and instrument efficiency. Combining the inherent pH sensitivity of the fluorescein core with a recognition moiety for another analyte could lead to robust dual-sensing probes for applications in cell biology and environmental monitoring. rsc.org
Integration into Miniaturized Analytical Devices and High-Throughput Screening Platforms
The translation of fluorescent probes from the laboratory to practical applications often requires their integration into automated and miniaturized systems. Future efforts should be directed towards incorporating this compound-based probes into microfluidic devices, also known as lab-on-a-chip systems. u-szeged.hunih.gov These platforms offer advantages such as low sample consumption, rapid analysis times, and the potential for high-density parallel processing. mdpi.com The development of probes that can be easily immobilized onto the surfaces of these devices or encapsulated within polymer matrices is essential for creating robust and reusable sensor chips. rsc.org
Furthermore, the brightness and photostability of optimized this compound derivatives make them excellent candidates for high-throughput screening (HTS) assays in drug discovery. nih.gov HTS platforms rely on rapid and sensitive detection methods to screen large libraries of compounds for biological activity. enamine.nettechnologynetworks.com Future research could focus on developing specific this compound-based probes for key biological targets, enabling the rapid identification of potential drug candidates. nih.gov
Table 2: Potential Applications in Advanced Analytical Platforms
| Platform | Potential Role of this compound Derivatives | Key Advantages |
| Microfluidic Devices | As integrated fluorescent sensors for real-time monitoring of chemical or biological processes within microchannels. | Low sample volume, rapid analysis, high throughput. u-szeged.humdpi.com |
| High-Throughput Screening (HTS) | As probes in biochemical or cell-based assays to detect changes in enzyme activity, protein-protein interactions, or cellular health. | Automation, speed, and ability to screen large compound libraries efficiently. nih.gov |
| Bio-imaging | As fluorescent labels for specific cellular components or as sensors for intracellular analytes. | High sensitivity, potential for multiplexed detection. nih.gov |
Advanced Computational Methodologies for Predictive Design
The development of novel fluorescent probes can be significantly accelerated by the use of advanced computational methods. nih.gov Quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the photophysical properties of new this compound derivatives before they are synthesized. nih.govresearchgate.net This predictive capability allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising characteristics.
Future research should leverage these computational tools to establish clear structure-property relationships for the this compound scaffold. By systematically studying how different substituents and structural modifications influence the absorption and emission spectra, quantum yields, and analyte sensitivity, researchers can develop design rules for creating probes with tailored properties. This in silico approach will not only save time and resources but also foster a deeper understanding of the fundamental principles governing the behavior of these fluorescent dyes.
Translation of Research Findings to Real-World Applications
Ultimately, the success of research into this compound will be measured by its impact on real-world problems. A key future direction is the translation of promising research findings into practical tools for various fields. In medicine, this could involve the development of diagnostic assays for disease biomarkers or imaging agents for visualizing pathological processes in living organisms. The inherent pH sensitivity of the fluorescein core could be exploited for mapping pH gradients in tumors or monitoring cellular acidosis.
In environmental science, robust and sensitive probes based on this compound could be developed for the detection of pollutants, such as heavy metals or organic contaminants, in water and soil samples. For industrial applications, these probes could be used for process monitoring and quality control. The successful translation of these research findings will require interdisciplinary collaborations between chemists, biologists, engineers, and clinicians to address the challenges of probe validation, device integration, and regulatory approval.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4',5'-Dinitrofluorescein, and what are the critical parameters influencing yield and purity?
- Methodological Answer : Synthesis typically involves nitration of fluorescein derivatives under controlled conditions. Key parameters include reaction temperature (maintained below 50°C to avoid side reactions), stoichiometric ratios of nitric acid to fluorescein precursors, and purification via recrystallization using ethanol-water mixtures. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) to detect intermediates like 2',7'-dinitrofluorescein. Purity is assessed using HPLC with UV detection at 514 nm, as the compound exhibits strong absorbance in this range .
Q. How does the solubility profile of this compound affect its application in histological staining, and what solvent systems are optimal for different experimental setups?
- Methodological Answer : The compound is sparingly soluble in water (1 mg/mL) but dissolves readily in polar organic solvents like ethanol. For histological applications, aqueous solutions with 0.1% acetic acid enhance solubility and staining uniformity. In ethanol-based systems, concentrations >5 mg/mL may precipitate collagen counterstains, necessitating pH adjustment (pH 4–6) to stabilize the dye. Pre-saturation of solvents with nitrogen gas can prevent oxidative degradation during prolonged staining protocols .
Advanced Research Questions
Q. What advanced spectroscopic techniques are most effective for characterizing the photophysical properties of this compound, and how can these methods be optimized to account for environmental interference?
- Methodological Answer : Time-resolved fluorescence spectroscopy and UV-Vis absorption spectroscopy (with calibration at 514 nm) are critical for analyzing photostability and quantum yield. To minimize interference from autofluorescence in biological samples, use excitation-emission matrix (EEM) spectroscopy paired with multivariate analysis (e.g., PARAFAC). For quantitative studies, integrate these techniques with HPLC to correlate spectral data with chemical degradation products .
Q. In designing kinetic studies to assess the stability of this compound under varying pH conditions, what methodological controls are essential to ensure data reliability, and how can potential degradation pathways be modeled?
- Methodological Answer : Include buffer controls (e.g., phosphate vs. acetate buffers) to rule out buffer-specific catalytic effects. Use Arrhenius plots to model temperature-dependent degradation kinetics and identify activation energies. For pathway analysis, combine LC-MS to detect nitro-group reduction products (e.g., amine derivatives) and density functional theory (DFT) simulations to predict intermediate stability. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental scope .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent polarity differences or unaccounted inner-filter effects. Standardize measurements using a reference dye (e.g., quinine sulfate) and correct for self-absorption using Beer-Lambert law adjustments. Perform meta-analyses of existing data using the PICO framework (Population: solvent systems; Intervention: measurement techniques; Comparison: reference standards; Outcome: normalized quantum yields) to isolate confounding variables .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Formula | C20H10N2O9 | |
| λmax (Absorption) | 514 nm (in ethanol) | |
| Solubility in Water | 1 mg/mL (green fluorescence) | |
| Stability under pH 4–6 | >90% retention after 24 hours |
Notes on Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
